Avilamycin A

Vue d'ensemble

Description

Avilamycin A is an antibiotic that is active against veterinary isolates of C. perfringens and B. hyodysenteriae . It has been used in the prevention of necrotic enteritis in livestock .

Synthesis Analysis

Avilamycin A is produced by Streptomyces viridochromogenes . The production of Avilamycin A can be enhanced by mutagenesis and fermentation optimization . The synthetic gene cluster of Avilamycin A has been successfully cloned and sequenced, which contains 54 open reading frames of precursor synthesis genes, structural modification genes, skeleton assembly genes, resistance genes, membrane transport genes, and regulatory genes .Molecular Structure Analysis

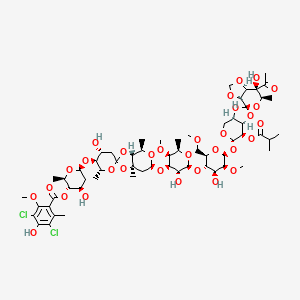

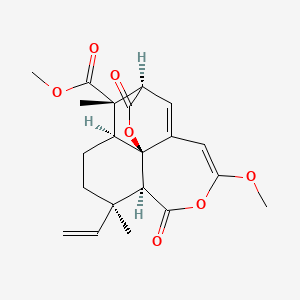

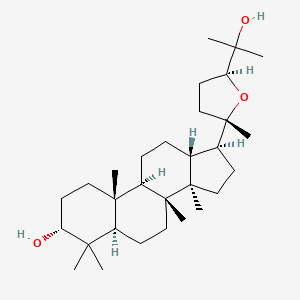

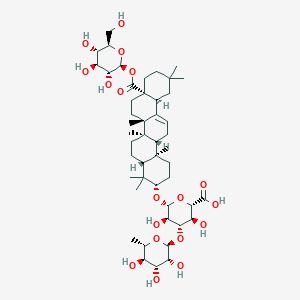

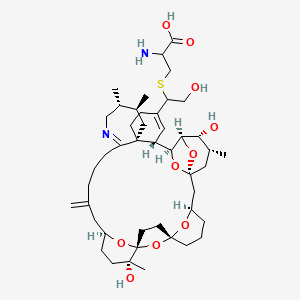

Avilamycin A is mainly composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain .Chemical Reactions Analysis

The biosynthetic steps leading to the formation of the Avilamycin A molecule were established by the analysis of secondary metabolites produced by mutants . Both aviC1 and aviC2 gene products are positively controlling Avilamycin A production at the level of transcription of structural genes .Physical And Chemical Properties Analysis

Avilamycin A has a molecular formula of C61H88Cl2O32 and an average mass of 1404.238 Da . Its density is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique

Enhancement of Avilamycin Production

Avilamycin A production can be increased through mutagenesis and fermentation optimization. Researchers have used methods like UV mutagenesis and atmospheric and room temperature plasma (ARTP) to create high-yielding mutant strains of Streptomyces viridochromogenes. These strains show improved substrate consumption, cell growth, and antibiotic synthesis, leading to a significant increase in avilamycin yield .

Veterinary Medicine and Feed Additive

In veterinary applications, avilamycin A is used as a growth-promoting feed additive. It inhibits Gram-positive bacteria in poultry, enhancing growth by interfering with bacterial protein synthesis. This application is crucial for the poultry industry to maintain the health and productivity of livestock .

Antibacterial Activity Against Resistant Strains

Avilamycin A exhibits potent inhibitory activity against Gram-positive enteric pathogenic bacteria, including vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus. This makes it a valuable tool in combating antibiotic-resistant bacterial strains .

Biosynthetic Pathway Research

The biosynthetic gene cluster of avilamycin A has been sequenced, revealing insights into the synthesis of secondary metabolites. The cluster includes genes for precursor synthesis, structural modification, skeleton assembly, and resistance. Understanding this pathway can lead to the development of new antibiotics and therapeutic agents .

Redox State Manipulation in Bioactive Components

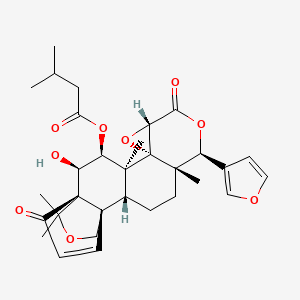

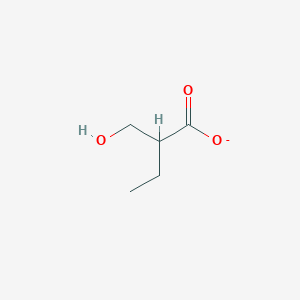

Avilamycin A differs from avilamycin C only in the redox state of a two-carbon branched-chain. Research into the aldo-keto reductase AviZ1, which catalyzes the redox conversion between avilamycins A and C, can inform the production of bioactive components with specific redox states. This has implications for the synthesis of tailored antibiotics .

Genetic Engineering for Enhanced Yield

The aviC1 and aviC2 genes are known to control the production of avilamycin positively. By manipulating these regulatory genes, scientists can enhance the yield of avilamycin A. This genetic engineering approach can be applied to other Streptomyces species to improve the production of various secondary metabolites .

Mécanisme D'action

Target of Action

Avilamycin A, an oligosaccharide antibiotic, primarily targets Gram-positive bacteria . It specifically binds to the 50S ribosomal subunit of these bacteria . This interaction inhibits the association of IF2 , which prevents the formation of the mature 70S initiation complex , and the correct positioning of tRNA in the aminoacyl site .

Mode of Action

Avilamycin A inhibits protein synthesis through a novel double mechanism of action . Firstly, it blocks the initiation steps of protein synthesis. Secondly, it blocks the late stages of protein synthesis . This dual action effectively inhibits protein synthesis, leading to bacterial death .

Biochemical Pathways

Avilamycin A biosynthesis involves a complex biochemical pathway. The AviZ1 enzyme, an aldo-keto reductase in the avilamycin pathway, catalyzes the redox conversion between avilamycins A and C . This conversion depends on the utilization of specific redox cofactors, namely NADH/NAD+ . The ratio of these two components produced by AviZ1 depends on the availability of these cofactors .

Pharmacokinetics

The pharmacokinetics of Avilamycin A have been studied in swine. The PK parameters of AUC 0–24h, C max, and T max in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC) ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The result of Avilamycin A’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to bacterial death . This makes it an effective treatment for bacterial enteric infections such as those caused by Clostridium perfringens .

Action Environment

Avilamycin A is used as a veterinary medicine in chickens, turkeys, pigs, and rabbits to control bacterial enteric infections . It exhibits good antimicrobial activity against important veterinary Gram-positive pathogens (e.g., Clostridium perfringens) . The action of Avilamycin A can be influenced by environmental factors such as the availability of specific redox cofactors . Overexpressing AviZ1 in Streptomyces viridochromogenes is effective to improve the yield and proportion of avilamycin A in the fermentation profile of avilamycins .

Safety and Hazards

When handling Avilamycin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-FCNCREMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016503 | |

| Record name | Avilamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avilamycin A | |

CAS RN |

69787-79-7 | |

| Record name | Avilamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avilamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVILAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI4I9W2OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

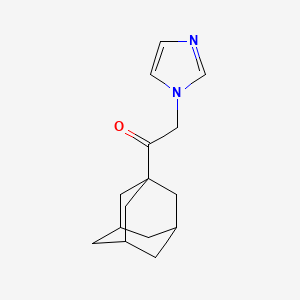

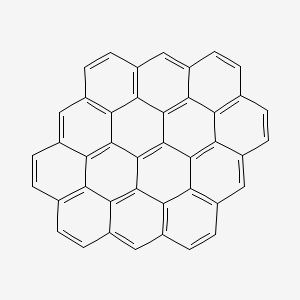

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)